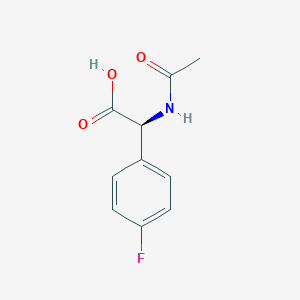

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Description

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral α-amino acid derivative featuring a 4-fluorophenyl group and an acetamido substituent on the α-carbon. This compound is synthesized via coupling reactions involving 4-fluorophenyl acetic acid, ethylcarbodiimide (EDC), and hydroxybenzotriazole (HOBt) in acetonitrile, followed by purification through liquid-liquid extraction and rotary evaporation . Its stereospecific (S)-configuration is critical for biological interactions, particularly in drug design, where enantiomeric purity often dictates pharmacological activity . The fluorine atom enhances lipophilicity and metabolic stability, making it a common motif in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650617 | |

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136815-01-5 | |

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a compound with significant biological implications, has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an acetamido group and a fluorophenyl moiety, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor interactions, making it a candidate for further investigation in drug development.

In Vitro Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer) cells.

- Concentrations Used : 10 μM and 100 μM for treatment over 48 hours.

- Results : The compound exhibited modest cytotoxicity, particularly in derivatives with the acetamido group at the 7-position, suggesting that structural modifications can enhance activity. Compounds with halogen or methoxy substituents showed increased efficacy compared to their unsubstituted counterparts, indicating that electronic effects play a critical role in biological activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 38 | A549 |

| Melphalan (control) | 40 | A549 |

| Compound 5g | 30 | HeLa |

The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis induction through caspase activation. In studies where treated cells were analyzed, significant increases in caspase activity were observed, confirming that the compound triggers programmed cell death in cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with tubulin. The docking simulations indicated that the compound binds to the colchicine site on tubulin, suggesting a potential mechanism for disrupting microtubule dynamics, which is critical for cell division .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been evaluated for antimicrobial activity. In a study assessing various derivatives:

- Tested Strains : Included common bacterial pathogens.

- Findings : Some derivatives demonstrated significant antimicrobial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications to the acetamido group can enhance antibacterial properties .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid serves as an important building block in various chemical syntheses. Its unique structure, featuring an acetamido group and a 4-fluorophenyl moiety, allows it to participate in reactions that yield more complex organic compounds. It is often used in the synthesis of fluorinated anesthetics and other pharmaceuticals, enhancing the biological activity and lipophilicity of the resulting compounds .

Chiral Derivatization

This compound is also utilized as a chiral derivatizing agent for the determination of enantiomeric composition in chiral, nonracemic compounds using F NMR spectroscopy. By reacting with chiral compounds, it allows for the analysis of their enantiomeric purity, which is critical in pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of glutaminase, an enzyme implicated in cancer metabolism. Inhibition of this enzyme may lead to reduced proliferation of cancer cells, making this compound a candidate for anticancer therapies. Preliminary cytotoxicity studies have shown that derivatives of this compound exhibit modest cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Case Studies on Anticancer Activity

-

Cytotoxicity Evaluation

A study evaluating several derivatives of this compound demonstrated that certain modifications enhanced cytotoxicity against A549 and HeLa cells. The presence of specific substituents on the phenyl ring significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .Compound Cell Line IC50 (µM) Mechanism 5g A549 38 Induces apoptosis via caspase activation 5e-h HeLa Varies Inhibits tubulin polymerization -

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies suggest that the compounds bind to tubulin at different sites compared to traditional chemotherapeutics, which may lead to novel therapeutic strategies .

Other Potential Applications

Antibacterial Activity

There is ongoing research into the antibacterial properties of this compound and its derivatives. Given the rise in antibiotic resistance, compounds with novel structures are urgently needed. Initial findings suggest that derivatives may exhibit antibacterial activity against resistant strains .

Comparison with Similar Compounds

a) 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

- Structure : Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and substitutes the acetamido group with a sulfonamido linker.

- This alters solubility and target binding kinetics, as seen in enzyme inhibition studies .

- Pharmacological Relevance : Sulfonamide derivatives are widely used as protease inhibitors or antibiotics due to their enhanced stability and binding affinity .

b) (R)-2-(4-Fluorophenyl)-2-((S)-3-Mercapto-2-Methylpropanamido)acetic Acid

- Structure: Incorporates a thiol-containing propanoyl group instead of acetamido.

- Key Differences: The thiol group enables disulfide bond formation, enhancing reactivity in redox environments. The (S)-configured propanoyl side chain introduces steric effects that may influence receptor selectivity .

- Synthesis : Requires chiral resolution steps to isolate the (R)- and (S)-enantiomers, complicating large-scale production compared to the simpler acetamido derivative .

Analogues with Expanded Functional Groups

a) 2-Acetamido-2-[3-(4-Acetamidophenyl)-3-Oxopropyl]propanedioic Acid

- Structure : Adds a propanedioic acid chain and a second acetamidophenyl group.

- Key Differences : The extended carboxylate groups increase water solubility but reduce blood-brain barrier permeability. This makes it suitable for peripheral therapeutic applications, such as anti-inflammatory agents .

- Synthesis : Involves malonic acid derivatives and multi-step condensation, leading to lower yields (~60%) compared to the single-step coupling used for (S)-2-acetamido-2-(4-fluorophenyl)acetic acid .

b) (R)-2-(4-Hydroxy-6-Methylnicotinamido)-2-(4-Hydroxyphenyl)acetic Acid

- Structure : Replaces the fluorophenyl group with a 4-hydroxyphenyl ring and introduces a nicotinamido moiety.

- Key Differences : The hydroxyl groups enhance polarity and metal-chelating capacity, while the nicotinamide fragment mimics NAD+ cofactors, enabling use in metabolic pathway modulation .

- Pharmacokinetics : Higher renal clearance due to increased hydrophilicity, as evidenced by in vivo studies .

Enantiomeric and Stereochemical Comparisons

- (R)-2-Amino-2-(4-fluorophenyl)acetic Acid: The (R)-enantiomer exhibits distinct binding profiles in glycine receptor studies, with 10-fold lower affinity compared to the (S)-form in certain neurological targets .

- (S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride: Esterification of the carboxyl group improves membrane permeability but requires enzymatic hydrolysis for activation, adding a metabolic step absent in the parent acid .

Data Table: Key Properties of this compound and Analogues

Notes

- Stereochemical Purity: Even minor enantiomeric impurities (e.g., 2% (R)-isomer) can drastically alter biological activity, necessitating rigorous chiral HPLC validation .

- Regulatory Considerations : Sulfonamide-containing analogues face stricter toxicity screening due to hypersensitivity risks, unlike the acetamido-based parent compound .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 4-fluorophenylacetic acid derivatives with acetamide precursors. For example, acylation of (S)-2-amino-2-(4-fluorophenyl)acetic acid (a glycine derivative) using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DCM or THF) . Optimization includes controlling temperature (0–25°C), reaction time (2–6 hours), and stoichiometry (1.2–1.5 equivalents of acetylating agent) to minimize racemization. Intermediate purification via recrystallization (ethanol/water) ensures high yield (>75%) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR (DMSO-d₆ or CDCl₃) confirm stereochemistry and functional groups. Key signals include:

- Acetamido CH₃: ~1.9–2.1 ppm (singlet)

- Fluorophenyl aromatic protons: ~7.2–7.4 ppm (multiplet)

- α-methine proton (chiral center): ~4.2–4.5 ppm (quartet, J = 6–8 Hz) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 226.0872 for C₁₀H₁₁FNO₃) .

- X-ray crystallography : Resolves absolute configuration using single-crystal data (e.g., C–F bond distance ~1.35 Å) .

Q. How can enantiomeric purity be determined for this chiral compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA/IB/IC column with hexane:isopropanol (80:20) and UV detection (254 nm). Retention times distinguish (S)- and (R)-enantiomers .

- Vibrational Circular Dichroism (VCD) : Detects Cotton effects in the 1500–1700 cm⁻¹ range (amide I/II bands) to confirm stereochemistry .

- Deuterated analogs : Isotopic labeling (e.g., H at α-carbon) enhances NMR splitting patterns for enantiomer quantification .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how can assays be designed to evaluate them?

- Methodology :

- Anti-inflammatory assays : Test inhibition of COX-2 or IL-6 in LPS-stimulated macrophages (IC₅₀ determination via ELISA) .

- Antimicrobial screening : Use broth microdilution (MIC against S. aureus or E. coli) with 96-well plates and resazurin viability staining .

- Mechanistic studies : Radiolabel the acetamido group (C) to track metabolic stability in hepatic microsomes .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Solubility optimization : Use DMSO/PBS co-solvents (≤0.1% DMSO) to avoid aggregation artifacts .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., deacetylated derivatives) that may contribute to in vivo efficacy .

- Pharmacokinetic modeling : Allometric scaling from rodent data predicts human dosing, adjusting for plasma protein binding (SPR analysis) .

Q. What strategies are effective for synthesizing deuterated analogs of this compound for mechanistic studies?

- Methodology :

- Isotope exchange : React α-methine proton with D₂O under acidic catalysis (e.g., HCl/DCl) to generate H-labeled analogs .

- Applications : Use F-NMR to study fluorophenyl ring dynamics or H-NMR to probe hydrogen-bonding interactions in enzyme binding pockets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3FYV). Key interactions:

- Fluorophenyl ring: π-π stacking with Phe residues

- Acetamido group: Hydrogen bonds with catalytic Ser/Thr .

- MD simulations (GROMACS) : Simulate binding stability (100 ns trajectories) with AMBER force fields to assess free energy changes (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.